Unii-54M83JF5OX
Description
. This compound is recognized by its unique identifier assigned by the Food and Drug Administration (FDA) and is used in various scientific and industrial applications.
Properties
IUPAC Name |
2-[(3R,6S,12S,15R)-3-[[2-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[2-[[2-[[(2R)-3-[1-[[3-[(2R)-2-[[2-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-2-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-2-[[2-[[2-[[(3R,6S,12R,15R)-12-(3-aminopropylsulfanylmethyl)-6-(carboxymethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadecane-3-carbonyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-amino-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methoxymethyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-12-(3-aminopropylsulfanylmethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadec-6-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H162N36O43S10/c1-55(149)129-49-196-41-69(141-89(165)35-125-101(179)71(43-198-51-131-57(3)151)139-85(161)31-119-81(157)27-123-105(183)75-39-194-47-91(167)135-63(19-59-7-11-61(153)12-8-59)107(185)143-73(37-192-17-5-15-113)103(181)127-33-87(163)133-65(21-95(171)172)109(187)145-75)99(177)121-25-79(155)117-29-83(159)137-67(97(115)175)45-200-77-23-93(169)147(111(77)189)53-191-54-148-94(170)24-78(112(148)190)201-46-68(98(116)176)138-84(160)30-118-80(156)26-122-100(178)70(42-197-50-130-56(2)150)142-90(166)36-126-102(180)72(44-199-52-132-58(4)152)140-86(162)32-120-82(158)28-124-106(184)76-40-195-48-92(168)136-64(20-60-9-13-62(154)14-10-60)108(186)144-74(38-193-18-6-16-114)104(182)128-34-88(164)134-66(22-96(173)174)110(188)146-76/h7-14,63-78,153-154H,5-6,15-54,113-114H2,1-4H3,(H2,115,175)(H2,116,176)(H,117,155)(H,118,156)(H,119,157)(H,120,158)(H,121,177)(H,122,178)(H,123,183)(H,124,184)(H,125,179)(H,126,180)(H,127,181)(H,128,182)(H,129,149)(H,130,150)(H,131,151)(H,132,152)(H,133,163)(H,134,164)(H,135,167)(H,136,168)(H,137,159)(H,138,160)(H,139,161)(H,140,162)(H,141,165)(H,142,166)(H,143,185)(H,144,186)(H,145,187)(H,146,188)(H,171,172)(H,173,174)/t63-,64-,65+,66+,67+,68+,69+,70+,71+,72+,73-,74+,75+,76+,77?,78?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQYGNMPSAJCFD-ZDLMDOBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)NCC(=O)NC(CSCNC(=O)C)C(=O)NCC(=O)NCC(=O)NC(CSC1CC(=O)N(C1=O)COCN2C(=O)CC(C2=O)SCC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CSCNC(=O)C)NC(=O)CNC(=O)C(CSCNC(=O)C)NC(=O)CNC(=O)CNC(=O)C3CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CC(=O)O)CSCCCN)CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CNC(=O)CNC(=O)C5CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N5)CC(=O)O)CSCCCN)CC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)NCC(=O)N[C@@H](CSCNC(=O)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CSC1CC(=O)N(C1=O)COCN2C(=O)CC(C2=O)SC[C@@H](C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CSCNC(=O)C)NC(=O)CNC(=O)[C@H](CSCNC(=O)C)NC(=O)CNC(=O)CNC(=O)[C@@H]3CSCC(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CC(=O)O)CSCCCN)CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@@H]5CSCC(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N5)CC(=O)O)CSCCCN)CC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C112H162N36O43S10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3021.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Unii-54M83JF5OX involves multiple steps, including the formation of peptide bonds and the incorporation of sulfur-containing groups. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the intermediate compounds. Specific details on the synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped with advanced technology to handle complex organic synthesis. The process involves large-scale reactions under stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Unii-54M83JF5OX undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Unii-54M83JF5OX has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Mechanism of Action
The mechanism of action of Unii-54M83JF5OX involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
BIBAPCITIDE: Another name for Unii-54M83JF5OX.
BTMPS: A hindered amine light stabilizer with similar structural features.
Uniqueness
This compound is unique due to its complex structure and specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo multiple types of reactions and its wide range of applications make it a valuable compound in various fields of research and industry .
Biological Activity
UNII-54M83JF5OX, a compound with potential therapeutic applications, has garnered interest in the scientific community due to its diverse biological activities. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound is critical to its biological activity. While specific structural details are not available in the current literature, compounds with similar frameworks often exhibit various modes of action, including cytotoxicity and antimicrobial properties.
Biological Activity Overview
Research indicates that compounds similar to this compound demonstrate significant biological activities, including:
- Cytotoxicity : Many derivatives show potent cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Some compounds exhibit effectiveness against bacterial strains such as Staphylococcus aureus.
- DNA Interaction : Certain derivatives are known to intercalate with DNA, affecting its integrity and function.
Cytotoxicity Studies
Cytotoxicity studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, a study on prodigiosenes demonstrated that specific derivatives exhibited strong cytotoxic effects against tumor cell lines due to their ability to interact with cellular components and induce oxidative stress .
Antimicrobial Activity
Research has indicated that some compounds in the same class as this compound possess antimicrobial properties. For example, studies have reported that Cu(II) complexes of prodigiosenes show notable activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
The mechanisms underlying the biological activities of compounds like this compound are multifaceted. Key mechanisms include:
- DNA Binding : Many derivatives bind to DNA, leading to structural changes that can trigger cell death pathways.
- Redox Activity : The redox properties of metal complexes formed with these compounds play a significant role in their cytotoxic effects.
Research highlights that the hydrophobic substituents on these compounds influence their interactions with biological targets, thus affecting their overall efficacy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
